molecular formula C18H16O5 B600765 7,8,4'-Trimethoxyisoflavone CAS No. 37816-21-0

7,8,4'-Trimethoxyisoflavone

Cat. No. B600765
CAS RN: 37816-21-0
M. Wt: 312.32
InChI Key:
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Description

7,8,4’-Trimethoxyisoflavone is a type of isoflavone . Isoflavones are a class of organic compounds and a type of phytoestrogens, which are plant-derived compounds with estrogenic activity .


Synthesis Analysis

The synthesis of 8-substituted odoratine derivatives, which are structurally similar to 7,8,4’-Trimethoxyisoflavone, involves key steps such as site selective bromination reaction followed by Suzuki coupling reaction .


Molecular Structure Analysis

The molecular formula of 7,8,4’-Trimethoxyisoflavone is C18H16O5 . Its average mass is 312.317 Da and its monoisotopic mass is 312.099762 Da .


Chemical Reactions Analysis

The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8,4’-Trimethoxyisoflavone include a melting point of 176-178°C . Its molecular weight is 312.32 .

Scientific Research Applications

  • Antiurolithiatic Activity: Research demonstrated the potential of compounds similar to 7,8,4'-Trimethoxyisoflavone in reducing urinary stone size and increasing urine volume in rats, suggesting possible applications in treating kidney stones (R. Pérez G. et al., 2000).

  • Isolation from Natural Sources: Studies have isolated 7,8,4'-Trimethoxyisoflavone and similar compounds from various plants, such as Bowdichia virgilioides, indicating their presence in natural sources and potential for various applications (Débora B. F. Juck et al., 2006).

  • Biotransformation and Microbial Interaction: Research on the microbial and enzymatic platforms for the production of pharmaceuticals highlights the significance of isoflavonoid oxidation, including compounds like 7,8,4'-Trimethoxyisoflavone, for creating active antioxidants (C. Roh, 2013).

  • Metabolism by Human Intestinal Bacteria: A study investigated the metabolism of polymethoxyflavones (PMFs) by human intestinal bacteria, which could influence the bioavailability and efficacy of these compounds in the human body (Mihyang Kim et al., 2014).

  • Antiviral Activity: A flavone structurally similar to 7,8,4'-Trimethoxyisoflavone exhibited inhibitory effects on various viruses, suggesting potential applications in antiviral therapies (K. Hayashi et al., 1997).

  • Computational and Docking Studies: Computational methods have been used to study the binding and therapeutic potential of similar flavonoids, which could inform the development of new drugs based on these compounds (D. Rana et al., 2018).

Future Directions

The future directions for research on 7,8,4’-Trimethoxyisoflavone could involve further exploration of its biological activities, its potential as a substrate for microbial biotransformation, and the functional genes involved in its biosynthesis .

properties

IUPAC Name

7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZCBRQLDFFZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,4'-Trimethoxyisoflavone

Citations

For This Compound
11
Citations
DBF Juck, LC De Rezende, JP David… - Natural Product …, 2006 - Taylor & Francis
Two new isoflavonoids 7,8,4′-trimethoxyisoflavone and 7,8,4′-trimethoxyisoflavanone and calycosin (7,3′-hydroxy-4′-methoxyisoflavone) were isolated from the wood of the …
Number of citations: 19 www.tandfonline.com
VK Kalra, AS Kukla, TR Seshadri - Tetrahedron, 1967 - Elsevier
Syntheses of (±)-7,8,4′-trimethoxypterocarpan and (±)-7-hydroxy-8,4′-dimethoxypterocarpan have been carried out using the appropriate 2′-hydroxyisoflavones as intermediates …
Number of citations: 15 www.sciencedirect.com
GP de Oliveira, TMG da Silva, CA Camara… - Phytochemistry …, 2017 - Elsevier
Amburana cearensis, a plant in the Fabaceae family, is extensively used in folk medicine to treat grippes, coughs, bronchitis, sinusitis and external ulcers. Ultra-performance liquid …
Number of citations: 13 www.sciencedirect.com
NC Veitch - Natural Product Reports, 2009 - pubs.rsc.org
Covering: January 2005 to December 2007. Previous review: Nat. Prod. Rep., 2007, 24, 417–464This account describes more than 145 new isoflavonoids published between 2005 and …
Number of citations: 84 pubs.rsc.org
S Lee, KC Lim, SY Shin, YH Lee - Bioorganic & medicinal chemistry letters, 2010 - Elsevier
The transcription factor NF-κB regulates diverse biological activities, such as inflammatory responses, cell proliferation, and cell survival. Isoflavones are known to have anti-…
Number of citations: 9 www.sciencedirect.com
J Zhang, J Shao, QY Da, HP Ma, LL Jing - Chemistry of Natural …, 2023 - Springer
A convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8, 3′-dihydroxydaidzein (8, 3′-DHD) starting from commercially available and …
Number of citations: 1 link.springer.com
A El-Ghany - Journal of Agricultural Chemistry and Biotechnology, 2017 - journals.ekb.eg
Artichoke a perennial thistle of the Asteraceae plant family, which is commonly eaten as a vegetable in North America, Europe and the Mediterranean. Ethanolic and methanolic extracts …
Number of citations: 4 journals.ekb.eg
TL Silva, JB Fernandes, M Silva… - Revista Brasileira de …, 2019 - SciELO Brasil
Bioassay-guided fractionation of Bowdichia virgilioides Kunth, Fabaceae, extracts has led to the isolation of cathepsin V inhibitors. The investigation of the hexane and ethyl acetate …
Number of citations: 8 www.scielo.br
HA Abdel Magied, NA Selim, HH Habib… - Journal of Animal and …, 2020 - journals.ekb.eg
This study aimed to investigate the effect of natural antioxidants sources on laying performances, egg quality and economic efficiency compared with dietary vitamin E supplementation …
Number of citations: 1 journals.ekb.eg
ME Abd-Elgawad, MO Alotaibi - Current Pharmaceutical …, 2019 - ingentaconnect.com
Background: The vernacular name 'Harmal' is used for two plant species in Saudi Arabia, ie Peganum harmala L. and Rhazya stricta Decne. Both are important medicinal plants which …
Number of citations: 3 www.ingentaconnect.com

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